molecular formula C21H19F2N7O3S B2575368 1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 1005307-39-0

1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2575368
CAS No.: 1005307-39-0
M. Wt: 487.49
InChI Key: LAHAKXQNMNUUGW-UHFFFAOYSA-N
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Description

1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl group and the piperazine ring. The final step often involves the sulfonylation of the piperazine nitrogen with 2,5-difluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the triazolopyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its potential as a biochemical probe.

    Medicine: Investigating its therapeutic potential for treating diseases such as cancer, inflammation, or infectious diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl piperazines and triazolopyrimidine derivatives. Examples include:

  • 1-(2,5-difluorobenzenesulfonyl)-4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine
  • 1-(2,5-difluorobenzenesulfonyl)-4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine

Uniqueness

The uniqueness of 1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N7O3S/c1-33-16-4-2-3-15(12-16)30-21-19(26-27-30)20(24-13-25-21)28-7-9-29(10-8-28)34(31,32)18-11-14(22)5-6-17(18)23/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHAKXQNMNUUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=C(C=CC(=C5)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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